[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene
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Overview
Description
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene is an organic compound with the molecular formula C15H23ClOSi and a molecular weight of 282.88 g/mol . This compound is characterized by the presence of a chloro-substituted benzene ring and a silyl ether functional group, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-3-bromobenzene and 1,1-dimethylethyl dimethylsilyl ether.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a palladium catalyst and a base such as potassium carbonate.
Chemical Reactions Analysis
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The silyl ether group can be oxidized to form the corresponding alcohol.
Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene involves its reactivity towards various nucleophiles and electrophiles. The chloro group and the silyl ether functional group play key roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene can be compared with similar compounds such as:
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-toluene: Similar structure but with a methyl group instead of a hydrogen on the benzene ring.
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-phenol: Similar structure but with a hydroxyl group instead of a hydrogen on the benzene ring.
The uniqueness of 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C15H23ClOSi |
---|---|
Molecular Weight |
282.88 g/mol |
IUPAC Name |
tert-butyl-[(Z)-1-(3-chlorophenyl)prop-1-enoxy]-dimethylsilane |
InChI |
InChI=1S/C15H23ClOSi/c1-7-14(12-9-8-10-13(16)11-12)17-18(5,6)15(2,3)4/h7-11H,1-6H3/b14-7- |
InChI Key |
FUWJCOIFTHDHNC-AUWJEWJLSA-N |
Isomeric SMILES |
C/C=C(/C1=CC(=CC=C1)Cl)\O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC=C(C1=CC(=CC=C1)Cl)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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